![molecular formula C14H18N2O2 B1426068 Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate CAS No. 1272758-05-0](/img/structure/B1426068.png)

Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Vue d'ensemble

Description

Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 . It contains a total of 38 bonds, including 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .

Molecular Structure Analysis

The InChI code for Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is 1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-10-14(11-16)7-4-8-15-14/h1-3,5-6,15H,4,7-11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a solid or liquid at room temperature . The compound should be stored in a refrigerator . The boiling point of the compound is not specified .Applications De Recherche Scientifique

Application in Antitubercular Research

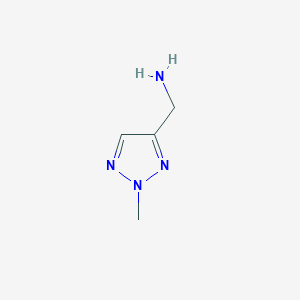

- Summary of the Application: The compound has been used in the development of a potent antitubercular lead. A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro [3.4]octane building block .

- Methods of Application or Experimental Procedures: The research involved exploring diverse variants of the molecular periphery, including various azole substituents . The in vitro inhibitory activities of the synthesized compounds were assessed against Mycobacterium tuberculosis H37Rv .

- Results or Outcomes: As a result, a remarkably potent antitubercular lead displaying a minimal inhibitory concentration of 0.016 μg/mL was identified .

Application in Synthesis of Hydrazides

- Summary of the Application: The compound has been used in the synthesis of hydrazides .

- Methods of Application or Experimental Procedures: The research involved refluxing the compound with hydrazine in ethanol .

- Results or Outcomes: The result was the formation of a hydrazide .

Application of 2-Benzyl-2,5-diazaspiro [3.4]octane dihydrochloride

- Summary of the Application: This compound is a variant of “Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate” and might have similar applications .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not mentioned .

- Results or Outcomes: The specific results or outcomes are not mentioned .

Application of tert-Butyl 2-benzyl-2,5-diazaspiro [3.4]octane-5-carboxylate

- Summary of the Application: This compound is another variant of “Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate” and might have similar applications .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not mentioned .

- Results or Outcomes: The specific results or outcomes are not mentioned .

Application of 2-Benzyl-2,5-diazaspiro [3.4]octane dihydrochloride

- Summary of the Application: This compound is a variant of “Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate” and might have similar applications .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not mentioned .

- Results or Outcomes: The specific results or outcomes are not mentioned .

Application of tert-Butyl 2-benzyl-2,5-diazaspiro [3.4]octane-5-carboxylate

- Summary of the Application: This compound is another variant of “Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate” and might have similar applications .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not mentioned .

- Results or Outcomes: The specific results or outcomes are not mentioned .

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .

Orientations Futures

A study has shown that by linking the 5-nitrofuryl moiety to various heterocyclic motifs, potent antimycobacterial compounds efficacious against multidrug-resistant strains can be developed that are also non-toxic to rodents . This suggests that Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate and related compounds could have potential applications in the development of new antimycobacterial drugs .

Propriétés

IUPAC Name |

benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-10-14(11-16)7-4-8-15-14/h1-3,5-6,15H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZZJIWGDWBWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C2)C(=O)OCC3=CC=CC=C3)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901175655 | |

| Record name | 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate | |

CAS RN |

1272758-05-0 | |

| Record name | 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272758-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-2-sulfonyl chloride, 7-methyl-](/img/structure/B1425994.png)

![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1426005.png)

![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)